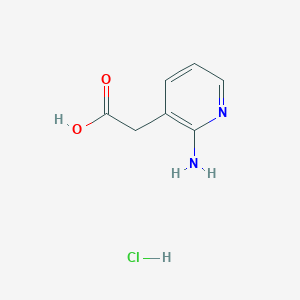

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Overview

Description

Molecular Structure Analysis

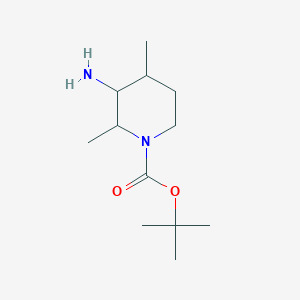

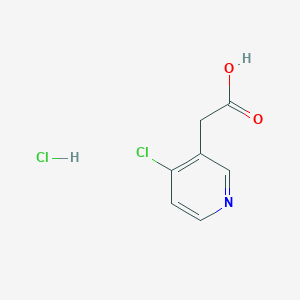

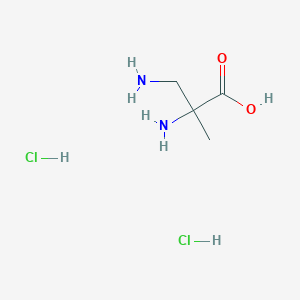

The molecular structure of “2-(2-Aminopyridin-3-yl)acetic acid hydrochloride” is represented by the linear formula C7H9ClN2O2. The molecular weight of the compound is 188.61 g/mol.Scientific Research Applications

Reactivity and Synthesis

- 2-Aminopyridine and Meldrum’s acid, in the presence of aryl glyoxals or aryl aldehydes, have been used to synthesize ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions, catalyzed by acetic acid, have potential implications in the synthesis of various chemical intermediates (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Structural Studies

- The molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, derived from 2-aminopyridines, have been investigated. This includes the study of their molecular structures using NMR spectral and X-Ray data, offering insights into their chemical properties (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).

Photochemical and Spectral Analysis

- The UV absorption spectra of 2-aminopyridine in the presence of acetic acid have been studied, revealing insights into the amino–imino tautomerization of the 2-aminopyridine–acetic acid system. This research provides valuable information about the spectral properties of these compounds (Inuzuka & Fujimoto, 1990).

Multicomponent Synthesis Strategies

- A multicomponent strategy for the synthesis of new 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles in an aqueous micellar medium has been developed. This method involves a Knoevenagel condensation reaction followed by Michael-addition, indicating the compound's versatility in chemical synthesis (Fatma, Singh, Ankit, Mishra, Singh, & Singh, 2014).

Analytical Applications

- 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) has been used in a method for determining amino compounds with high sensitivity, utilizing fluorescence detection. This application demonstrates the compound's utility in analytical chemistry (You, Zhao, Suo, Wang, Li, & Sun, 2006).

Catalysis and Reaction Optimization

- An efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives has been developed. This amination process utilizes inexpensive materials and showcases the adaptability of the compound in various chemical reactions (Li, Huang, Liao, Shao, & Chen, 2018).

Safety And Hazards

“2-(2-Aminopyridin-3-yl)acetic acid hydrochloride” may cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

2-(2-aminopyridin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-7-5(4-6(10)11)2-1-3-9-7;/h1-3H,4H2,(H2,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGUMZUFSNJRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

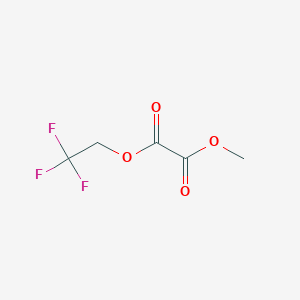

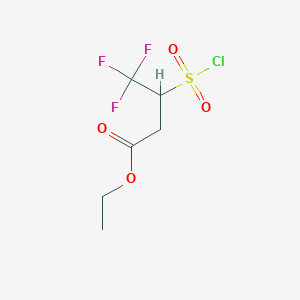

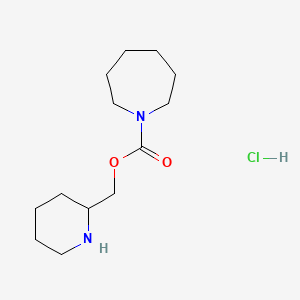

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)